1H-Indole, 3,3'-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-
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Overview
Description
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with two indole units connected by a thiophene ring, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] involves several steps:
Reaction Conditions: The thiophene ring is introduced through a cyclization reaction, where the indole units are linked via a sulfur-containing intermediate.
Industrial Production Methods: Industrial production may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles.
Scientific Research Applications
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors:
Comparison with Similar Compounds
1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole-3-carboxaldehyde, 1H-Indole-2-carboxylic acid, and 1H-Indole-3-acetic acid.
This comprehensive overview highlights the significance of 1H-Indole, 3,3’-(2,5-dihydro-3,4-thiophenediyl)bis[1,2-dimethyl-] in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.
Properties
CAS No. |
214552-81-5 |
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Molecular Formula |
C24H24N2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[4-(1,2-dimethylindol-3-yl)-2,5-dihydrothiophen-3-yl]-1,2-dimethylindole |
InChI |
InChI=1S/C24H24N2S/c1-15-23(17-9-5-7-11-21(17)25(15)3)19-13-27-14-20(19)24-16(2)26(4)22-12-8-6-10-18(22)24/h5-12H,13-14H2,1-4H3 |
InChI Key |
XYJBQWYNZDEWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(CSC3)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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